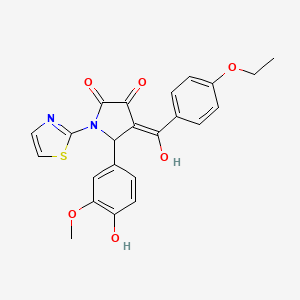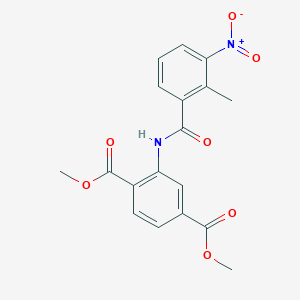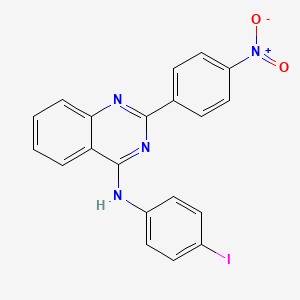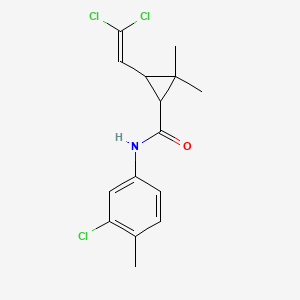![molecular formula C17H16ClN3O3 B11634226 (4-Chlorophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone CAS No. 330467-93-1](/img/structure/B11634226.png)
(4-Chlorophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Clorofenil)-4-(4-nitrofenil)piperazin-1-ona es un compuesto orgánico complejo de gran interés en diversos campos científicos. Este compuesto se caracteriza por la presencia de un grupo clorofenilo y un grupo nitrofenilo unidos a un anillo de piperazina, que a su vez está conectado a un grupo metanona. La estructura única de este compuesto lo convierte en objeto de estudio en química medicinal, farmacología y ciencia de materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(4-Clorofenil)-4-(4-nitrofenil)piperazin-1-ona generalmente implica el acoplamiento de grupos 4-clorofenilo y 4-nitrofenilo con un anillo de piperazina. Un método común es la reacción de acoplamiento catalizada por paladio, donde se hacen reaccionar bromuros de fenilo o piridilo sustituidos con morfolino (piperazin-1-il)metanona . Las condiciones de reacción suelen incluir el uso de un catalizador de paladio, una base y un disolvente adecuado a temperatura y presión controladas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede aumentar la eficiencia y el rendimiento del proceso de producción. Las condiciones de reacción se optimizan para garantizar la alta pureza y la consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(4-Clorofenil)-4-(4-nitrofenil)piperazin-1-ona experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amino.
Sustitución: El grupo clorofenilo puede sufrir reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidrógeno gaseoso en presencia de un catalizador de paladio o borohidruro de sodio.
Sustitución: Se pueden usar nucleófilos como iones hidróxido o aminas en condiciones básicas.
Productos principales formados
Oxidación: Formación de óxidos de nitro y óxidos clorados.
Reducción: Formación de derivados amino.
Sustitución: Formación de derivados fenilo sustituidos.
Aplicaciones Científicas De Investigación
1-(4-Clorofenil)-4-(4-nitrofenil)piperazin-1-ona tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Industria: Se utiliza en el desarrollo de materiales avanzados y sensores químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(4-Clorofenil)-4-(4-nitrofenil)piperazin-1-ona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas y receptores, modulando su actividad. Por ejemplo, se ha demostrado que inhibe la enzima aldo-ceto reductasa AKR1C3, que participa en el metabolismo de esteroides y prostaglandinas . La unión implica enlaces de hidrógeno e interacciones hidrófobas, lo que lleva a cambios en la conformación y actividad de la enzima.
Comparación Con Compuestos Similares
Compuestos similares
(4-Clorofenil)(4-nitrofenil)metanona: Estructura similar pero carece del anillo de piperazina.
(4-Clorofenil)(piperazin-1-il)metanona: Estructura similar pero carece del grupo nitrofenilo.
(4-Clorofenil)(ciclopropil)metanona: Estructura similar pero contiene un grupo ciclopropil en lugar del anillo de piperazina.
Unicidad
La presencia de ambos grupos clorofenilo y nitrofenilo unidos a un anillo de piperazina hace que 1-(4-Clorofenil)-4-(4-nitrofenil)piperazin-1-ona sea único. Esta estructura permite una diversa reactividad química y potenciales actividades biológicas, diferenciándolo de otros compuestos similares.
Propiedades
Número CAS |
330467-93-1 |
|---|---|
Fórmula molecular |
C17H16ClN3O3 |
Peso molecular |
345.8 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H16ClN3O3/c18-14-3-1-13(2-4-14)17(22)20-11-9-19(10-12-20)15-5-7-16(8-6-15)21(23)24/h1-8H,9-12H2 |
Clave InChI |
QQZVTFHMHOZHAE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (4Z)-4-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11634145.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634151.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]imidodicarbonimidic diamide](/img/structure/B11634158.png)
![(6Z)-6-({3-Bromo-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-5-imino-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one](/img/structure/B11634161.png)

![N-[(4-chlorophenyl)sulfonyl]-2-(2,6-dimethylphenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B11634175.png)




![ethyl (2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoate;hydrochloride](/img/structure/B11634205.png)
![5-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11634213.png)
![Ethyl 6-chloro-8-methyl-4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11634219.png)
![3-[(3-chloro-4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B11634228.png)
